Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
Description
This compound (CAS: Not explicitly provided; Ref: 10-F988929) is a 5-membered heterocyclic derivative featuring a pyrazolo[3,4-d]pyrimidinyl core substituted with an iodine atom at the 3-position. The imidodicarbonic acid backbone is protected by two tert-butyl ester groups, enhancing its stability and lipophilicity. Its molecular formula can be inferred as C₁₈H₂₃IN₄O₄ (based on structural analysis), with a molecular weight of approximately 498.21 g/mol. Commercial availability in varying quantities (100 mg to 5 g) suggests its utility in research settings as a synthetic intermediate or biochemical probe.
Properties
IUPAC Name |
tert-butyl N-(3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-8-9(16)19-20-10(8)17-7-18-11/h7H,1-6H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLHBIKQBTBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC2=NNC(=C21)I)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore known for its diverse biological activities.
- Functional Groups : The presence of the iodo group enhances the compound's reactivity and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar scaffolds. For instance:
- EGFR and VGFR2 Inhibition : Compounds in the phenylpyrazolo[3,4-d]pyrimidine class have demonstrated inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2) with IC50 values ranging from 0.3 to 24 µM. Notably, compound 5i showed significant activity in MCF-7 cancer cell lines, inhibiting tumor growth and inducing apoptosis .
The mechanism of action for imidodicarbonic acid derivatives involves:
- Kinase Inhibition : The structural similarity to ATP allows these compounds to act as competitive inhibitors at kinase domains. This interaction is crucial for their anticancer efficacy.
- Cell Cycle Regulation : Research indicates that these compounds can affect cell cycle progression and induce DNA fragmentation in cancer cells .
In Vitro Studies
A study involving various derivatives of pyrazolo[3,4-d]pyrimidine revealed that modifications to the core structure significantly impacted cytotoxicity against different cancer cell lines. Notably:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5i | 0.3 | EGFR |
| 5ii | 7.60 | VGFR2 |
| 5iii | 16.00 | CDK2 |
These results suggest that structural variations can enhance selectivity and potency against specific targets .
Molecular Docking Studies
Molecular docking studies have been employed to understand how imidodicarbonic acid derivatives bind to their target proteins. These studies reveal:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Stability and Physicochemical Properties
- Solubility : The hydroxypentyl group in improves aqueous solubility compared to the hydrophobic tert-butyl/iodo combination in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
